molecular formula C14H17N3O3S2 B11671411 2-(4-methoxyphenoxy)-N-[(2E)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-methoxyphenoxy)-N-[(2E)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11671411
M. Wt: 339.4 g/mol
InChI Key: UWQCVZUAOSSYLS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a thiadiazole ring, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by acylation with propylsulfanyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring and the propylsulfanyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-3-8-21-14-17-16-13(22-14)15-12(18)9-20-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,16,18)

InChI Key

UWQCVZUAOSSYLS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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